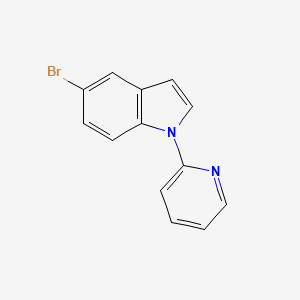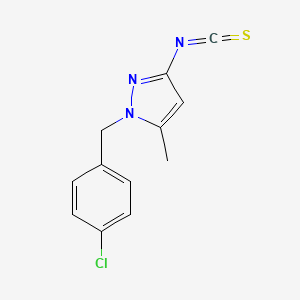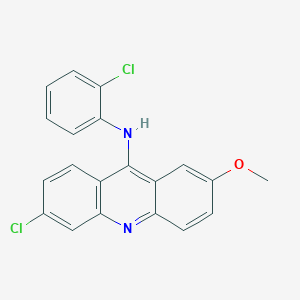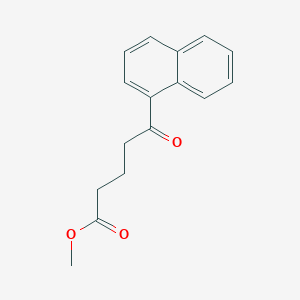
(5R)-Isomethadone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5R)-Isomethadone is a stereoisomer of methadone, a synthetic opioid used primarily for pain management and as part of drug addiction detoxification and maintenance programs. The (5R) designation indicates the specific spatial configuration of the molecule, which can influence its pharmacological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5R)-Isomethadone typically involves the resolution of racemic methadone or the asymmetric synthesis starting from chiral precursors. One common method involves the use of chiral catalysts or chiral auxiliaries to induce the desired stereochemistry during the synthesis process. The reaction conditions often include controlled temperature, pH, and the use of specific solvents to ensure the correct stereoisomer is produced.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-throughput reactors and continuous flow systems to maintain consistent reaction conditions. Purification steps such as crystallization, distillation, and chromatography are employed to isolate the desired stereoisomer with high purity.
Análisis De Reacciones Químicas
Types of Reactions
(5R)-Isomethadone undergoes various chemical reactions, including:
Oxidation: Conversion to its N-oxide derivative.
Reduction: Reduction of the ketone group to form secondary alcohols.
Substitution: Nucleophilic substitution reactions at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Secondary alcohols.
Substitution: Various substituted methadone derivatives depending on the reagent used.
Aplicaciones Científicas De Investigación
(5R)-Isomethadone has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of other complex molecules.
Biology: Studied for its interactions with opioid receptors and its effects on cellular signaling pathways.
Medicine: Investigated for its potential use in pain management and opioid addiction treatment.
Industry: Utilized in the development of new pharmaceuticals and as a reference standard in analytical chemistry.
Mecanismo De Acción
(5R)-Isomethadone exerts its effects primarily through its interaction with opioid receptors in the central nervous system. It acts as an agonist at the mu-opioid receptor, leading to analgesic effects and euphoria. The compound also affects other neurotransmitter systems, contributing to its overall pharmacological profile.
Comparación Con Compuestos Similares
Similar Compounds
Methadone: The racemic mixture of ®- and (S)-methadone.
Levomethadone: The ®-enantiomer of methadone, which is more potent than the (S)-enantiomer.
Dextromethadone: The (S)-enantiomer of methadone, which has weaker opioid activity.
Uniqueness
(5R)-Isomethadone is unique due to its specific stereochemistry, which can influence its binding affinity and activity at opioid receptors. This stereoisomer may exhibit different pharmacokinetics and pharmacodynamics compared to other methadone enantiomers, making it a valuable compound for research and therapeutic applications.
Propiedades
Número CAS |
26594-41-2 |
|---|---|
Fórmula molecular |
C21H27NO |
Peso molecular |
309.4 g/mol |
Nombre IUPAC |
(5R)-6-(dimethylamino)-5-methyl-4,4-diphenylhexan-3-one |
InChI |
InChI=1S/C21H27NO/c1-5-20(23)21(17(2)16-22(3)4,18-12-8-6-9-13-18)19-14-10-7-11-15-19/h6-15,17H,5,16H2,1-4H3/t17-/m0/s1 |
Clave InChI |
IFKPLJWIEQBPGG-KRWDZBQOSA-N |
SMILES isomérico |
CCC(=O)C(C1=CC=CC=C1)(C2=CC=CC=C2)[C@@H](C)CN(C)C |
SMILES canónico |
CCC(=O)C(C1=CC=CC=C1)(C2=CC=CC=C2)C(C)CN(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(E)-3-phenyl-N-[2,2,2-trichloro-1-[3-(dimethylamino)propylamino]ethyl]prop-2-enamide](/img/structure/B14139039.png)



![1-{2,2,6,6-Tetramethyl-4-[(oxiran-2-yl)methoxy]piperidin-1-yl}ethan-1-one](/img/structure/B14139053.png)
![1-[3-(2,5-dimethoxyphenyl)-5-(3-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone](/img/structure/B14139062.png)
![N,N-Dimethyl-N'-{4-[(1-oxo-1-phenylpropan-2-yl)oxy]phenyl}urea](/img/structure/B14139072.png)
![2-((2-chloro-6-fluorobenzyl)thio)-8-(4-chlorophenyl)pyrazolo[1,5-a][1,3,5]triazin-4(3H)-one](/img/structure/B14139085.png)



![2-[[6-Amino-2-(2-fluoroanilino)-5-nitropyrimidin-4-yl]amino]ethanol](/img/structure/B14139097.png)

